molecular formula C12H16N2O4 B14908699 n-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline

n-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline

Cat. No.: B14908699
M. Wt: 252.27 g/mol
InChI Key: ITFGUDUDWWZHIH-UHFFFAOYSA-N
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Description

N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline is an organic compound that features a unique combination of a dioxane ring and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline typically involves the reaction of 3-methyl-4-nitroaniline with a dioxane derivative. One common method includes the use of 1,4-dioxane as a starting material, which undergoes a series of reactions to introduce the methyl and nitro groups at the appropriate positions . The reaction conditions often involve the use of catalysts such as Selectfluor/FeSO4.7H2O .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, it may interact with cellular proteins to exert antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline is unique due to its combination of a dioxane ring and a nitroaniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-3-methyl-4-nitroaniline

InChI

InChI=1S/C12H16N2O4/c1-9-6-10(2-3-12(9)14(15)16)13-7-11-8-17-4-5-18-11/h2-3,6,11,13H,4-5,7-8H2,1H3

InChI Key

ITFGUDUDWWZHIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NCC2COCCO2)[N+](=O)[O-]

Origin of Product

United States

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